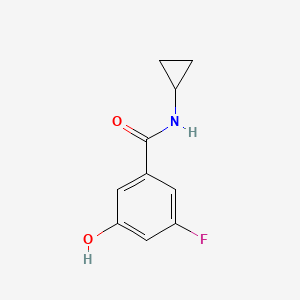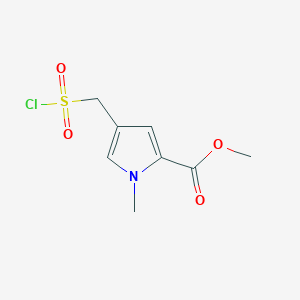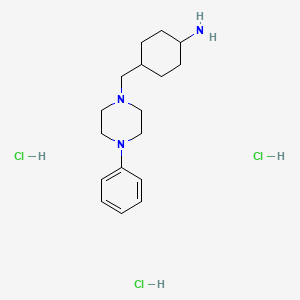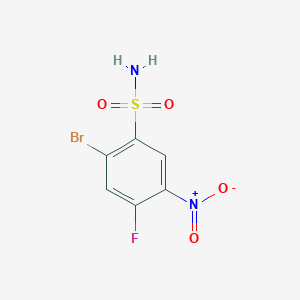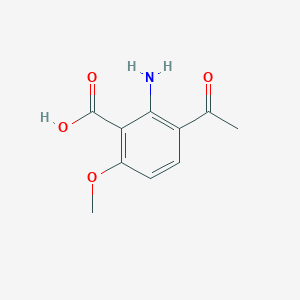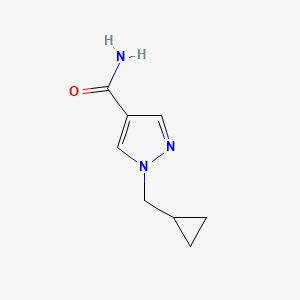![molecular formula C21H23N5O6 B12071820 [(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B12071820.png)
[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine is a synthetic nucleoside analog. It is a derivative of guanosine, where the hydroxyl group at the 5’ position is replaced with a benzoyl group, and the amino group at the N2 position is substituted with an isobutyryl group. This compound is of significant interest in the biomedical field due to its potential antiviral properties, particularly against RNA viruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine typically involves multiple steps:
Protection of the hydroxyl groups: The hydroxyl groups of the guanosine are protected using benzoyl chloride to form 5’-O-benzoylguanosine.
Deoxygenation: The 2’-hydroxyl group is then selectively deoxygenated to form 2’-deoxyguanosine.
Isobutyrylation: The amino group at the N2 position is protected using isobutyryl chloride to yield 5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine.
Industrial Production Methods
In an industrial setting, the production of 5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine undergoes various chemical reactions, including:
Hydrolysis: The benzoyl and isobutyryl protecting groups can be removed under acidic or basic conditions.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: The benzoyl and isobutyryl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic reagents like ammonia or amines.
Major Products Formed
Hydrolysis: Removal of benzoyl and isobutyryl groups to yield 2’-deoxyguanosine.
Oxidation: Formation of oxidized derivatives of the nucleoside.
Substitution: Formation of substituted nucleoside derivatives.
Applications De Recherche Scientifique
5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Studied for its potential antiviral properties, particularly against RNA viruses.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Used in the production of nucleic acid-based therapeutics and diagnostics.
Mécanisme D'action
The mechanism of action of 5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The compound targets viral RNA polymerase, disrupting the synthesis of viral RNA and thereby impeding the replication process.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-Benzoyl-2’-deoxyguanosine: Similar structure but lacks the isobutyryl group at the N2 position.
2’-Deoxy-N2-isobutyrylguanosine: Similar structure but lacks the benzoyl group at the 5’ position.
5’-O-Benzoylguanosine: Contains the benzoyl group at the 5’ position but retains the hydroxyl group at the 2’ position.
Uniqueness
5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine is unique due to the presence of both benzoyl and isobutyryl protecting groups, which enhance its stability and specificity in antiviral applications. This dual protection also allows for selective deprotection and functionalization, making it a versatile compound in nucleoside chemistry.
Propriétés
Formule moléculaire |
C21H23N5O6 |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
[3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(27)14(32-15)9-31-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29) |
Clé InChI |
ZDOJLIJUPSQFOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



